Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine
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Overview
Description
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is a synthetic compound used primarily in research settings. It is characterized by its molecular formula C21H20Cl2I2NO5 and a molecular weight of 694.1 g/mol . This compound is often utilized in proteomics research and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc (tert-butoxycarbonyl) group. The phenolic hydroxyl group of tyrosine is then substituted with a 2’,6’-dichlorobenzyl group, followed by iodination at the 3 and 5 positions of the aromatic ring . The reaction conditions often require the use of organic solvents and catalysts to facilitate these transformations.
Industrial Production Methods
While specific industrial production methods for Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the iodinated positions, potentially leading to deiodinated products.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction may produce deiodinated tyrosine analogs .
Scientific Research Applications
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Boc-3,5-diiodo-L-tyrosine: Similar in structure but lacks the dichlorobenzyl group.
Boc-L-tyrosine: Lacks both the dichlorobenzyl and iodinated groups.
3,5-Diiodo-L-tyrosine: Lacks the Boc protection and dichlorobenzyl group.
Uniqueness
Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is unique due to its combination of Boc protection, dichlorobenzyl substitution, and iodination. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various research applications .
Properties
IUPAC Name |
3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSUVXKMJNXSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2I2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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